molecular formula C15H13FN4O2S B4413545 4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE

4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE

Cat. No.: B4413545
M. Wt: 332.4 g/mol
InChI Key: WVAKZBXNULUCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is a chemical compound with a complex structure that includes a tetrazole ring, a fluorobenzyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate sulfonyl chloride with a tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 5-[(4-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole

Uniqueness

4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to similar compounds. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfonyl]-1-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-11-3-2-4-14(9-11)20-15(17-18-19-20)23(21,22)10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAKZBXNULUCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE
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4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE
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4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE
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4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE
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4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE
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4-FLUOROBENZYL [1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE

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